molecular formula C10H12ClNO B13210759 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one

1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one

Cat. No.: B13210759
M. Wt: 197.66 g/mol
InChI Key: KKKDCWMQWWXRQQ-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO It is a substituted phenylpropanone, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one typically involves the reaction of 2-amino-4-chloro-5-methylbenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidification to yield the final compound. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and chlorine atom on the phenyl ring may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-4-chlorophenyl)propan-1-one: Lacks the methyl group on the phenyl ring.

    1-(2-Amino-5-methylphenyl)propan-1-one: Lacks the chlorine atom on the phenyl ring.

    1-(2-Amino-4-chloro-5-methylphenyl)ethanone: Has an ethanone group instead of a propanone group.

Uniqueness

1-(2-Amino-4-chloro-5-methylphenyl)propan-1-one is unique due to the specific combination of functional groups on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(2-amino-4-chloro-5-methylphenyl)propan-1-one

InChI

InChI=1S/C10H12ClNO/c1-3-10(13)7-4-6(2)8(11)5-9(7)12/h4-5H,3,12H2,1-2H3

InChI Key

KKKDCWMQWWXRQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)C)Cl)N

Origin of Product

United States

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